

Application Notes and Protocols for the Recrystallization of 2-Carbamoylisonicotinic Acid

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Compound of Interest

Compound Name: 2-Carbamoylisonicotinic acid

Cat. No.: B174875

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Carbamoylisonicotinic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental purification technique employed to remove impurities and obtain a highly pure crystalline solid. This document provides a detailed, step-by-step guide for the recrystallization of **2-carbamoylisonicotinic acid**, designed for researchers in academic and industrial settings.

Experimental Protocols

Objective: To purify crude **2-Carbamoylisonicotinic acid** via recrystallization to achieve high purity.

Materials and Equipment:

- Crude **2-Carbamoylisonicotinic acid**
- High-purity water (or other suitable solvent)
- Activated carbon (decolorizing agent)

- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirrer
- Buchner funnel and flask
- Filter paper
- Glass stirring rod
- Spatula
- Ice bath
- Drying oven or vacuum desiccator

Protocol: Single-Solvent Recrystallization

- Solvent Selection: The ideal solvent is one in which **2-carbamoylisonicotinic acid** has high solubility at elevated temperatures and low solubility at room temperature or below. Water is often a suitable solvent for polar organic acids. Preliminary small-scale solubility tests are recommended to confirm the optimal solvent.
- Dissolution:
 - Place the crude **2-carbamoylisonicotinic acid** in an Erlenmeyer flask.
 - Add a minimal amount of the selected solvent (e.g., water) to the flask.
 - Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.
 - Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
- Decolorization (Optional):
 - If the solution is colored, remove it from the heat and allow it to cool slightly.
 - Add a small amount of activated carbon to the solution to adsorb colored impurities.

- Reheat the solution to boiling for a few minutes.
- Hot Filtration:
 - If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove these solids. This step should be done quickly to prevent premature crystallization.
- Crystallization:
 - Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
 - Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
- Isolation of Crystals:
 - Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
 - Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- Drying:
 - Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.

Data Presentation

Table 1: Solubility and Recovery Data (Hypothetical)

Solvent	Solubility at 25°C (g/100 mL)	Solubility at 100°C (g/100 mL)	Typical Recovery Yield (%)
Water	0.5	10.0	85-95
Ethanol	2.0	25.0	70-85
Acetone	3.5	30.0	60-75

Note: The data presented in this table is hypothetical and serves as an example. Actual values should be determined experimentally.

Visualizations

Below is a diagram illustrating the experimental workflow for the recrystallization of **2-Carbamoylisonicotinic acid**.



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Caption: Workflow for the recrystallization of **2-Carbamoylisonicotinic acid**.

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